molecular formula C15H17ClN4O3S B2874934 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1327587-70-1

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2874934
CAS No.: 1327587-70-1
M. Wt: 368.84
InChI Key: YKMYZBUVUJPUMY-UHFFFAOYSA-N
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Description

N-(5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a synthetic small molecule characterized by a thiazolo[5,4-c]pyridine core substituted with an ethyl group at the 5-position and a 4-nitrobenzamide moiety at the 2-position. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications. The compound is commercially available through global suppliers like Livchem Logistics GmbH and Aash Biotech Pvt., indicating its utility in research or industrial settings .

Properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S.ClH/c1-2-18-8-7-12-13(9-18)23-15(16-12)17-14(20)10-3-5-11(6-4-10)19(21)22;/h3-6H,2,7-9H2,1H3,(H,16,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMYZBUVUJPUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride typically involves multi-step organic reactions The initial step often includes the formation of the thiazolopyridine core through cyclization reactionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Solubility: The nitro group in the target compound confers moderate polarity, balancing solubility and membrane permeability. In contrast, Analog 1’s tert-butyl and benzyl groups increase hydrophobicity, likely reducing bioavailability .

Impact of Thiazolopyridine Substitution :

  • The ethyl group in the target compound minimizes steric hindrance compared to Analog 1’s benzyl group, possibly enhancing conformational flexibility for receptor interactions.

Salt Formation :
All three compounds are hydrochloride salts, a common strategy to improve crystallinity and solubility in physiological environments.

Research and Application Context

  • Analog 1: The tert-butyl and benzyl substituents suggest applications in hydrophobic binding pockets (e.g., kinase inhibitors).
  • Analog 2: The sulfamoyl group is frequently associated with protease or phosphatase inhibition. Its commercial availability through suppliers like CGeneTech and Matrix Innovation Inc. underscores its relevance in drug discovery .
  • Target Compound : The nitro group’s electron-withdrawing nature may stabilize negative charges in active sites, making it a candidate for enzymes requiring charge stabilization. Supplier listings suggest ongoing research interest .

Biological Activity

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a complex organic compound that belongs to a class of thiazolo-pyridine derivatives. Its unique structure consists of a thiazolo[5,4-c]pyridine core with various substituents that may confer significant biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O3S·HCl, with a molecular weight of approximately 459.0 g/mol. The compound typically appears as a solid with a melting point around 201 °C. Its structural features include:

  • Thiazolo-pyridine core : Contributes to various biological activities.
  • Substituents : The ethyl group at the 5-position and the nitro group at the 4-position of the benzamide moiety may enhance its pharmacological properties.

Antidiabetic Potential

Research into similar compounds has indicated that thiazolo-pyridine derivatives exhibit antidiabetic properties through inhibition of enzymes such as α-glucosidase and α-amylase. For instance, studies on related compounds have demonstrated significant inhibitory effects against these enzymes:

Compoundα-Glucosidase IC50 (μM)α-Amylase IC50 (μM)
Acarbose39.48 ± 0.805.60 ± 0.30
Compound 5o (similar structure)10.75 ± 0.520.90 ± 0.31

The presence of electron-donating and electron-withdrawing groups in these compounds plays a crucial role in their inhibitory activity against these enzymes .

While detailed studies on the mechanism of action for this compound are scarce, insights can be drawn from related compounds:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key metabolic enzymes involved in glucose metabolism.
  • Receptor Modulation : Thiazolo-pyridine derivatives may interact with various receptors in the central nervous system, potentially modulating neurotransmitter release.

Case Studies

A review of literature on thiazolo-pyridine derivatives highlights their diverse biological activities:

  • Antidiabetic Activity : A series of synthesized compounds demonstrated varying degrees of α-glucosidase and α-amylase inhibitory activities in vitro.
  • Neuroprotection : Studies indicate that certain thiazolo-pyridine derivatives can mitigate neuronal cell death in models of neurodegeneration.

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